molecular formula C22H24N2O9 B15557000 Oxytetracycline-d3

Oxytetracycline-d3

Cat. No.: B15557000
M. Wt: 463.5 g/mol
InChI Key: OWFJMIVZYSDULZ-ATFWWQKMSA-N
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Description

Oxytetracycline-d3 is a useful research compound. Its molecular formula is C22H24N2O9 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N2O9

Molecular Weight

463.5 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-1,5,6,10,11,12a-hexahydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1/i2D3

InChI Key

OWFJMIVZYSDULZ-ATFWWQKMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Oxytetracycline-d3 and its Primary Uses in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline-d3 is a stable isotope-labeled form of Oxytetracycline (B609801), a broad-spectrum antibiotic. In this deuterated analog, three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes this compound an invaluable tool in analytical and research settings, particularly in pharmacokinetic and bioanalytical studies where precise quantification of the parent drug, Oxytetracycline, is crucial. This technical guide provides a comprehensive overview of this compound, its properties, primary research applications, and detailed experimental protocols.

Core Properties of this compound

This compound is chemically identical to Oxytetracycline but possesses a higher molecular weight due to the presence of deuterium. This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

PropertyValueReference
Chemical Name (4S,4aR,5S,5aR,6S,12aS)-3,5,6,10,12,12a-hexahydroxy-6-methyl-4-(methyl(methyl-d3)amino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[1]
Molecular Formula C₂₂H₂₁D₃N₂O₉[1][2]
Molecular Weight 463.5 g/mol [1][2]
Purity Typically >98%[]
Appearance Yellow crystalline powder[4]
Solubility Soluble in DMSO and Methanol (B129727)[]

Primary Research Applications

The primary application of this compound in a research context is as an internal standard for the quantitative analysis of Oxytetracycline in complex biological matrices such as plasma, urine, and tissue samples.[5] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variations in these processes and leading to highly accurate and precise measurements.

Key Uses:
  • Pharmacokinetic Studies: this compound is instrumental in delineating the absorption, distribution, metabolism, and excretion (ADME) profiles of Oxytetracycline. By enabling accurate quantification of the drug over time, researchers can determine key pharmacokinetic parameters.

  • Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are essential. This compound serves as a reliable internal standard to compare the pharmacokinetic profiles of a test formulation against a reference formulation.

  • Residue Analysis: Regulatory bodies often require the monitoring of antibiotic residues in food products of animal origin. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary accuracy and sensitivity for such analyses.[6]

Experimental Protocols

Quantification of Oxytetracycline in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the analysis of Oxytetracycline in plasma samples.

1. Materials and Reagents:

  • Oxytetracycline analytical standard

  • This compound internal standard

  • Blank plasma (from the same species as the study samples)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Standard and Internal Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxytetracycline and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions of Oxytetracycline by serial dilution of the stock solution with a methanol/water mixture. These will be used to create the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Oxytetracycline from matrix components.

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Oxytetracycline and this compound.

      • Oxytetracycline: e.g., m/z 461.1 → 425.8[7]

      • This compound: e.g., m/z 464.1 → 428.8 (Note: The exact m/z will depend on the specific labeling pattern).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Oxytetracycline to this compound against the concentration of the calibration standards.

  • Determine the concentration of Oxytetracycline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Mechanism of Action of Oxytetracycline

Oxytetracycline_Mechanism_of_Action Mechanism of Action of Oxytetracycline cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Leads to Aminoacyl_tRNA Aminoacyl-tRNA 30S_Subunit->Aminoacyl_tRNA Blocks binding of 30S_Subunit->Protein_Synthesis Inhibition mRNA mRNA mRNA->Bacterial_Ribosome Translation Aminoacyl_tRNA->Bacterial_Ribosome Delivers Amino Acids Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Essential for Oxytetracycline Oxytetracycline

Caption: Mechanism of Action of Oxytetracycline on the Bacterial Ribosome.

Experimental Workflow: Quantification of Oxytetracycline using this compound

Experimental_Workflow Workflow for Oxytetracycline Quantification using an Internal Standard Spiking 2. Spiking with This compound (Internal Standard) Sample_Prep 3. Sample Preparation (Protein Precipitation) Spiking->Sample_Prep Extraction 4. Supernatant Extraction Sample_Prep->Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 6. Data Processing LC_MS_Analysis->Data_Processing Peak Area Ratio (Analyte/IS) Quantification 7. Quantification of Oxytetracycline Data_Processing->Quantification Calibration Curve

Caption: Experimental Workflow for LC-MS/MS Quantification of Oxytetracycline.

References

Commercial Suppliers and Availability of Oxytetracycline-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Oxytetracycline-d3, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. This document outlines key suppliers and provides detailed experimental protocols for its use in analytical methodologies.

Commercial Availability of this compound

This compound is available from specialized chemical suppliers who provide reference standards for research and development purposes. The following table summarizes the available information on commercial suppliers.

SupplierCatalog NumberMolecular FormulaMolecular WeightAvailabilityNotes
Aquigen Bio SciencesAQ-O006720C22H21D3N2O9463.5In Stock / Custom SynthesisProvided with a comprehensive Certificate of Analysis. Intended for analytical and QC applications.[1]
Alentris Research Pvt. Ltd.---C22H21D3N2O9463.5Please InquireListed as a research chemical.

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of oxytetracycline (B609801) in various matrices. Below are representative protocols derived from established analytical methods for tetracyclines.

Quantification of Oxytetracycline in Biological Matrices (Plasma, Urine, Seminal Plasma) by LC-MS/MS

This protocol is adapted from a validated method for oxytetracycline determination and is suitable for pharmacokinetic studies.[2][3]

a. Sample Preparation and Extraction:

  • Thaw frozen biological samples (plasma, seminal plasma, urine) at room temperature.

  • To a 1.5 mL microtube, add 200 µL of the sample matrix.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of an extraction mixture (e.g., 10% trichloroacetic acid in water, pH 2.0).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant and dilute with 450 µL of a water:methanol mixture (90:10, v/v) containing 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • The sample is now ready for injection into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., BEH C18) is effective for separation.[2][3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol with 0.1% formic acid.[4]

  • Flow Rate: A typical flow rate is between 0.2 mL/min and 1.0 mL/min.[5][6][7]

  • Injection Volume: 2-20 µL.[4][6][7]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Oxytetracycline: 461.1 → 425.8[2]

    • This compound (Internal Standard): 464.1 → 428.8 (projected)

c. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte (Oxytetracycline) to the internal standard (this compound) against a calibration curve prepared in the same biological matrix.[4]

Analysis of Oxytetracycline in Animal Tissues by HPLC

This protocol outlines a method for the extraction and analysis of oxytetracycline residues from tissue samples, where this compound would serve as an ideal internal standard for methods adapted to LC-MS.[6][8]

a. Extraction from Tissue:

  • Homogenize 2 grams of the tissue sample.

  • Add 10 mL of an extraction solution (e.g., 0.1 M succinic acid or McIlvaine buffer).[6][8]

  • Vortex and shake vigorously.

  • Centrifuge the sample to separate the supernatant.

  • Repeat the extraction step on the pellet and combine the supernatants.

b. Solid Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB SPE cartridge with methanol, followed by water, and then the extraction solution.[6][8]

  • Load the extracted supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the tetracyclines with methanolic oxalic acid or methanol.[6]

  • The eluent can then be evaporated and reconstituted in the mobile phase for analysis.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of oxytetracycline in a biological sample using an isotopically labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is extraction Protein Precipitation & Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge dilution Supernatant Dilution centrifuge->dilution injection Inject into LC-MS/MS dilution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Workflow for Oxytetracycline quantification using an internal standard.

References

An In-depth Technical Guide to the Certificate of Analysis for Oxytetracycline-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Certificate of Analysis (CoA) for a deuterated internal standard such as Oxytetracycline-d3 is a foundational document for researchers, scientists, and drug development professionals. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and concentration are accurately characterized. This guide explains the critical components of a typical CoA for this compound, detailing the experimental methods used to verify its quality.

Product Identification and General Information

This initial section provides essential identifying information for the specific batch of the material.

ParameterDescriptionExample Data
Product Name This compound
Catalog Number Supplier-specific identifierVaries
Lot Number Unique batch identifierVaries
Molecular Formula Chemical formula with deuterium (B1214612)C₂₂H₂₁D₃N₂O₉
Molecular Weight Mass based on isotopic composition496.46 g/mol [1][2]
CAS Number Chemical Abstracts Service registry number6153-64-6 (for dihydrate)[1][2]
Storage Condition Recommended conditions to ensure stability2-8 °C, Protected from light[2][3]
Appearance Physical state and colorYellow, crystalline powder[4]

Identity Confirmation

A crucial function of the CoA is to confirm unequivocally that the compound is this compound. This is achieved through a combination of spectroscopic techniques.

Purpose: To confirm the molecular weight of the deuterated compound, which is a primary indicator of its identity and successful deuterium incorporation.

Experimental Protocol: A dilute solution of the this compound standard is prepared in an appropriate solvent (e.g., methanol (B129727) or acetonitrile/water). This solution is then introduced into a high-resolution mass spectrometer (HR-MS), often using electrospray ionization (ESI) in positive ion mode. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For quantitative analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is commonly used.[5][6]

Data Presentation:

Test Method Specification Result
Identity by MS ESI-HRMS Conforms to the expected mass spectrum Conforms

| [M+H]⁺ (Protonated Molecule) | ESI-HRMS | Theoretical m/z: 464.2 | Observed m/z: 464.2 |

Purpose: To confirm the structural integrity of the oxytetracycline (B609801) molecule and verify the position of the deuterium labels.

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed using a high-field NMR spectrometer. A ¹H (proton) NMR spectrum is acquired. In the spectrum of this compound, the proton signal corresponding to the deuterated position will be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated oxytetracycline.[7][8]

Data Presentation:

Test Method Specification Result

| Identity by ¹H NMR | 600 MHz NMR | Spectrum conforms to the structure of this compound | Conforms[8] |

Purity and Content Assessment

This section quantifies the purity of the compound, distinguishing between chemical impurities and isotopic variations. High purity is critical for an internal standard to ensure accurate quantification.[9]

Purpose: To separate and quantify this compound from any non-deuterated or structurally related chemical impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of tetracyclines.[10] A reversed-phase C8 or C18 column is typically used with a gradient mobile phase consisting of an acidic buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or formic acid) and an organic solvent like acetonitrile.[11][12] Detection is performed using a UV detector, commonly at a wavelength of 280 nm or 353 nm.[4][12] The purity is calculated based on the relative peak area of the main compound.

Data Presentation:

Test Method Specification Result
Chemical Purity HPLC-UV (353 nm) ≥ 98.0% 99.5%

| Related Substances | HPLC-UV | Conforms to specifications | Conforms[4] |

Purpose: To determine the percentage of molecules that contain the desired number of deuterium atoms (d3) versus those with fewer (d0, d1, d2). High isotopic enrichment is necessary to prevent signal interference from the analyte being measured.[9]

Experimental Protocol: Isotopic purity is determined using high-resolution mass spectrometry (HR-MS).[13][14] The relative intensities of the mass signals for the different isotopologues (molecules with different numbers of deuterium atoms) are measured and compared to calculate the isotopic distribution.[15]

Data Presentation:

Test Method Specification Result
Isotopic Enrichment HR-MS ≥ 98% 99.2%

| d0 Content | HR-MS | ≤ 0.5% | 0.1% |

Purpose: To determine the exact amount of the active substance in the material, accounting for water content and any impurities. This value is critical for preparing accurate stock solutions.

Experimental Protocol: The assay is often determined by HPLC on an anhydrous basis, comparing the peak response of the sample to a certified reference standard.[1] Alternatively, it can be determined by a mass balance calculation, where the percentage of impurities (water, residual solvents, non-volatile residue) is subtracted from 100%.

Data Presentation:

Test Method Specification Result
Assay (Anhydrous Basis) HPLC 95.0% - 102.0% 99.1%[1]
Water Content Karl Fischer Titration ≤ 2.0% 0.85%[4]

| Sulphated Ash | Gravimetry | ≤ 0.5% | 0.1%[1][4] |

Mandatory Visualizations

Diagrams are essential for illustrating the logical flow of the analysis and certification process.

CoA_Workflow cluster_0 1. Material Characterization cluster_1 2. Identity Confirmation cluster_2 3. Purity & Content Analysis cluster_3 4. Final Certification A Receipt of This compound Lot B Physical Tests (Appearance, Solubility) A->B C Mass Spectrometry Confirms Molecular Weight (m/z) B->C D ¹H NMR Spectroscopy Confirms Structure & Deuteration Site B->D E Chemical Purity (HPLC-UV) C->E F Isotopic Purity (HR-MS) C->F D->E D->F H Assay (HPLC vs. Standard) E->H F->H G Water Content (Karl Fischer) G->H I Data Review & Quality Approval H->I J Certificate of Analysis Generation I->J

Caption: Workflow for the analysis and certification of an this compound reference standard.

References

The Mass Shift of Oxytetracycline-d3 vs. Oxytetracycline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift between Oxytetracycline (B609801) and its deuterated analog, Oxytetracycline-d3, a critical aspect in the quantitative analysis of this broad-spectrum antibiotic. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in mass spectrometry-based bioanalysis, ensuring high accuracy and precision by compensating for variability during sample processing and analysis.

Core Principles: The Role of a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound is structurally identical to Oxytetracycline, with the exception that three hydrogen atoms in one of the methyl groups of the dimethylamino moiety have been replaced by deuterium (B1214612) atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects from the sample matrix, extraction efficiency, and ionization suppression or enhancement.

By introducing a known amount of this compound into a sample at the initial stage of preparation, it acts as a tracer that co-elutes with the native Oxytetracycline. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement corrects for variations that can occur during the analytical workflow, leading to more robust and reliable results.

Quantitative Data Summary

The key quantitative difference between Oxytetracycline and this compound is their molecular weight, which results in a distinct mass-to-charge ratio (m/z) in mass spectrometry. This mass shift is the basis for their simultaneous detection and quantification.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
OxytetracyclineC₂₂H₂₄N₂O₉460.43[1][2]460.1533
This compoundC₂₂H₂₁D₃N₂O₉~463.45[3]463.1721

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the quantification of Oxytetracycline in biological matrices using this compound as an internal standard, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation technique depends on the complexity of the biological matrix (e.g., plasma, urine, tissue). The goal is to extract the analyte and internal standard efficiently while minimizing interferences.

1. Protein Precipitation (for Plasma/Serum):

  • To 100 µL of plasma or serum, add a known concentration of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for evaporation or direct injection into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) (for Urine or Complex Matrices):

  • To 1 mL of urine, add the this compound internal standard.

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for the separation of tetracyclines.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used for tetracyclines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oxytetracycline461.2426.0[1]
This compound464.2426.0

Note: The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ion is often the same as the unlabeled compound if the fragmentation does not involve the labeled part of the molecule.

Visualizations

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for the quantification of Oxytetracycline using a deuterated internal standard.

Workflow for Oxytetracycline Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data Data Acquisition (Peak Areas) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: A diagram illustrating the analytical workflow.

Signaling Pathway of Internal Standard Correction

This diagram depicts the conceptual pathway of how an internal standard corrects for analytical variability.

Principle of Internal Standard Correction cluster_process Analytical Process cluster_output Signal Output Analyte Oxytetracycline (Analyte) Variability Process Variability (e.g., Matrix Effects, Ion Suppression) Analyte->Variability IS This compound (Internal Standard) IS->Variability Analyte_Signal Analyte Signal (Variable) Variability->Analyte_Signal IS_Signal IS Signal (Variable) Variability->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Constant Analyte_Signal->Ratio IS_Signal->Ratio

Caption: A diagram showing the principle of internal standard correction.

References

The Role of Oxytetracycline-d3 in Advancing Pharmacokinetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Application: Oxytetracycline-d3 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[1] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1]

Principle: this compound has the same chemical structure and physicochemical properties as oxytetracycline (B609801), but with three deuterium (B1214612) atoms replacing three hydrogen atoms. This results in a slightly higher molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it can effectively normalize for any analyte loss or fluctuation, leading to more accurate and precise quantification.[2]

Experimental Protocols: Quantification of Oxytetracycline in Biological Matrices

While specific studies detailing the use of this compound were not identified, the following protocols for the quantification of oxytetracycline using an internal standard (often a structurally similar compound like demeclocycline) are directly applicable and represent the standard methodology in which this compound would be employed.[3][4]

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

A common procedure for extracting oxytetracycline from biological matrices like plasma or tissue involves the following steps:

  • Aliquoting and Spiking: A known volume of the biological sample (e.g., plasma) is taken, and a precise amount of the internal standard solution (this compound) is added.[3]

  • Protein Precipitation: A protein precipitating agent, such as trichloroacetic acid, is added to the sample to remove proteins that can interfere with the analysis.[3]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) for Clean-up: The supernatant is then passed through an SPE cartridge to further remove interfering substances and concentrate the analyte and internal standard.[5]

  • Elution: The analyte and internal standard are eluted from the SPE cartridge with an appropriate solvent.

  • Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared sample is then injected into an LC-MS/MS system for separation and quantification.

  • Liquid Chromatography (LC): The analyte and internal standard are separated from other components in the sample extract on a chromatographic column (e.g., a C18 column). A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid is commonly used.[3][6]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both oxytetracycline and this compound are monitored.[4][6] This highly selective detection method ensures accurate quantification even at low concentrations.

Quantitative Data in Pharmacokinetic Studies of Oxytetracycline

The following tables summarize pharmacokinetic parameters for oxytetracycline from various studies in different species. These values are representative of the data that would be generated in a study utilizing this compound as an internal standard to ensure the accuracy of the measurements.

Table 1: Pharmacokinetic Parameters of Oxytetracycline in Cattle

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC (h·µg/mL)Reference
Intramuscular206.21 ± 1.274.05 ± 1.80-253.93 ± 34.24[4]
Intravenous20 or 40----[7]
Intramuscular20----[7]

Table 2: Pharmacokinetic Parameters of Oxytetracycline in Pigs

Administration RouteDose (mg/kg)Bioavailability (%)Reference
Oral (fasted)453[8]
Oral (fed)453[8]

Table 3: Pharmacokinetic Parameters of Oxytetracycline in Mice (Intraperitoneal Administration)

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Reference
Free Oxytetracycline1023.530.083--[9]
Oxytetracycline Nanoparticle1064.990.083--[9]

Table 4: Pharmacokinetic Parameters of Oxytetracycline in Crocodiles (Intramuscular Administration)

Dose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Reference
52.15 ± 0.511.0 (first peak), 48 (second peak)33.59 ± 2.51[10]
107.68 ± 1.080.5 (first peak), 48 (second peak)38.42 ± 5.47[10]
2017.08 ± 2.090.5 (first peak), 24 (second peak)38.04 ± 1.98[10]

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for Pharmacokinetic Analysis using a Stable Isotope-Labeled Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantify Quantification (Analyte/IS Ratio) Data->Quantify PK Pharmacokinetic Modeling Quantify->PK Results Pharmacokinetic Parameters (AUC, Cmax, etc.) PK->Results

Caption: Workflow for pharmacokinetic analysis using a stable isotope-labeled internal standard.

Diagram 2: Logical Relationship in Bioanalytical Quantification

G Analyte Oxytetracycline (from sample) Ratio Analyte/IS Peak Area Ratio Analyte->Ratio IS This compound (known amount) IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Core principle of quantification using an internal standard in bioanalysis.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a powerful tool for enhancing the reliability of pharmacokinetic studies of oxytetracycline. By providing a means to correct for analytical variability, it enables researchers to obtain highly accurate and precise data on the absorption, distribution, metabolism, and excretion of this important antibiotic. While specific studies detailing the pharmacokinetic profile of this compound itself are not prevalent, the methodologies for its use as an internal standard are well-established and are crucial for the continued development and optimal use of oxytetracycline in clinical and veterinary practice. The experimental protocols and pharmacokinetic data presented here serve as a valuable resource for scientists and drug development professionals working in this area.

References

Methodological & Application

Application Note: Quantitative Analysis of Oxytetracycline in Biological Matrices using Oxytetracycline-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of oxytetracycline (B609801) in various biological matrices, such as plasma, urine, and tissue homogenates, using a stable isotope-labeled internal standard, Oxytetracycline-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, residue analysis, and other research applications. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data from published literature are summarized to demonstrate the expected performance of such methods.

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, widely used in both human and veterinary medicine.[1] Accurate and sensitive quantification of oxytetracycline in biological matrices is crucial for understanding its pharmacokinetics, ensuring food safety, and monitoring environmental residues. LC-MS/MS has become the gold standard for such analyses due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical results. This document outlines a comprehensive protocol for the determination of oxytetracycline using this internal standard approach.

Experimental Protocols

Materials and Reagents
  • Oxytetracycline hydrochloride (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Disodium (B8443419) EDTA

  • McIlvaine buffer (citric acid, disodium hydrogen phosphate)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve oxytetracycline and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C in amber vials.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of methanol and water to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the oxytetracycline intermediate stock solution with the appropriate solvent (e.g., 50:50 methanol/water) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound intermediate stock solution to prepare a 100 ng/mL internal standard spiking solution.

Sample Preparation (Protein Precipitation for Plasma/Serum)
  • Thaw frozen biological samples (e.g., plasma, serum) at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 20 µL of the internal standard spiking solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of cold 10% trichloroacetic acid in acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Transfer the final diluted extract to an autosampler vial for LC-MS/MS analysis.

Note: For other matrices like tissue, a homogenization step followed by solid-phase extraction (SPE) may be necessary.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS)

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored ReactionMultiple Reaction Monitoring (MRM)
OxytetracyclinePrecursor Ion (Q1): 461.1 m/z; Product Ion (Q3): 425.8 m/z[1]
This compoundProposed Transition: Precursor Ion (Q1): 464.1 m/z; Product Ion (Q3): 428.8 m/z. This is a predicted transition and should be optimized by direct infusion of the standard into the mass spectrometer.
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.500°C
Capillary Voltage3.5 kV

Data Presentation

The following tables summarize typical quantitative performance data for oxytetracycline analysis from various studies. These values can serve as a benchmark for method validation.

Table 1: Linearity of Oxytetracycline Calibration Curves in Different Matrices

MatrixConcentration Range (µg/mL)Coefficient of Determination (R²)Reference
Bull Plasma0.02 - 10> 0.99[2]
Seminal Plasma0.2 - 100> 0.99[2]
Urine2 - 1000> 0.99[2]
Shrimp/Tilapia0.05 - 0.4 (ppb)> 0.995[3]

Table 2: Accuracy and Precision for Oxytetracycline Quantification

MatrixSpiked Concentration (µg/mL)Accuracy (Bias %)Precision (CV %)Reference
Bull Plasma0.05, 0.5, 5Within ±15%< 10%[2]
Seminal Plasma0.5, 5, 50Within ±15%< 10%[2]
Urine5, 50, 500Within ±15%< 10%[2]
Shrimp100, 200, 400 (ppb)74.8 - 83.1% (Recovery)1.6 - 2.5%[3]
Tilapia100, 200, 400 (ppb)74.8 - 83.1% (Recovery)1.6 - 4.4%[3]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Feed4060

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of oxytetracycline using an internal standard by LC-MS/MS.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Oxytetracycline Stock Solution working_std Working Standards (Calibration Curve) stock_analyte->working_std stock_is This compound Stock Solution spiking_is Internal Standard Spiking Solution stock_is->spiking_is calibrate Generate Calibration Curve working_std->calibrate spike Spike with Internal Standard spiking_is->spike sample Biological Sample (e.g., Plasma) sample->spike precipitate Protein Precipitation (e.g., with TCA) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect & Dilute Supernatant centrifuge->extract inject Inject Extract extract->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate integrate->calibrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify

Caption: Experimental workflow for oxytetracycline quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of oxytetracycline in biological matrices. The protocol for sample preparation is straightforward, and the LC-MS/MS parameters are optimized for high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by correcting for matrix effects and procedural losses. This method is well-suited for a variety of research applications in pharmacology, toxicology, and food safety. Researchers should validate the method in their specific matrix of interest to ensure it meets the required performance criteria.

References

Preparation of Oxytetracycline-d3 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of stock and working solutions of Oxytetracycline-d3, a deuterated analog of the broad-spectrum antibiotic Oxytetracycline. Accurate preparation of these solutions is critical for ensuring reproducibility and reliability in experimental settings, including cell culture, microbiology assays, and pharmacokinetic studies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₁D₃N₂O₉[1][2]
Molecular Weight 463.45 g/mol [1]
Appearance Solid powder[3]
Solubility Soluble in DMSO, Ethanol, Methanol, and aqueous solutions with varying pH.[3][4][5]
- pH 1.2: 31 mg/mL (for unlabeled oxytetracycline)[4]
- pH 5.0: 0.5 mg/mL (for unlabeled oxytetracycline)[4]
- pH 9.0: 38 mg/mL (for unlabeled oxytetracycline)[4]
Storage Conditions Store powder at -20°C. Protect from light.[3][6]
Stability Light sensitive.[6][7] Solutions are more stable at lower temperatures (5°C) and in the dark.[8][9] Aqueous solutions are most stable at acidic pH (1.0-2.5).[5]

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing this compound stock and working solutions. It is crucial to use aseptic techniques, especially when preparing solutions for cell culture applications.

I. Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution, which can be stored for later use to prepare working solutions.

Materials:

  • This compound powder (lyophilized)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the weighed powder into a sterile tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For 10 mg of powder, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C, protected from light.

II. Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the final desired concentration for a specific experiment.

A. Working Solution for Microbiology Applications (e.g., 10 µg/mL)

Materials:

  • 10 mg/mL this compound stock solution

  • Sterile liquid growth medium (e.g., LB broth) or agar (B569324)

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Dilution Calculation: Determine the volume of stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µg/mL, a 1:1000 dilution is required.

    • Volume of stock solution = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of stock solution = (10 µg/mL × 10 mL) / 10,000 µg/mL = 0.01 mL or 10 µL

  • Preparation: Add 10 µL of the 10 mg/mL stock solution to 10 mL of sterile liquid media. For agar plates, cool the autoclaved agar to approximately 50-55°C before adding the antibiotic to prevent degradation.

  • Mixing: Mix the working solution thoroughly by gentle inversion or swirling.

  • Use: Use the freshly prepared media immediately or store it at 4°C for a limited time, protected from light.

B. Working Solution for Cell Culture Applications (e.g., 10 µg/mL)

Materials:

  • 10 mg/mL this compound stock solution

  • Sterile complete cell culture medium

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution if necessary to achieve the final concentration. For a final concentration of 10 µg/mL in 10 mL of cell culture medium, add 10 µL of the 10 mg/mL stock solution.

  • Addition to Medium: Add the calculated volume of the stock solution to the complete cell culture medium.

  • Mixing and Use: Gently mix the medium and use it for your cell culture experiments. For selection of stable cell lines, the optimal concentration should be determined experimentally through a kill curve analysis.[8]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for solution preparation and the mechanism of action of Oxytetracycline.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve mix 3. Vortex to Mix dissolve->mix aliquot 4. Aliquot into Tubes mix->aliquot store 5. Store at -20°C, Protect from Light aliquot->store thaw A. Thaw Stock Solution store->thaw dilute B. Dilute in Sterile Medium thaw->dilute use C. Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_bacteria Bacterial Cell ribosome 30S Ribosomal Subunit ribosome->inhibition trna aminoacyl-tRNA trna->ribosome Binding Blocked protein Protein Synthesis oxytetracycline This compound oxytetracycline->ribosome Binds to inhibition->protein Inhibits

Caption: Mechanism of action of Oxytetracycline.

References

Application Note: Quantitative Analysis of Tetracyclines in Food Matrices Using Oxytetracycline-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a class of broad-spectrum antibiotics extensively used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] The presence of tetracycline (B611298) residues in food products such as milk, meat, and honey is a significant public health concern due to the potential for allergic reactions and the development of antibiotic-resistant bacteria.[1] To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetracyclines in various food commodities.[2][3]

This application note provides a detailed protocol for the simultaneous quantification of common tetracyclines—Tetracycline (TC), Chlortetracycline (B606653) (CTC), and Oxytetracycline (B609801) (OTC)—in diverse food matrices. The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. The use of a deuterated internal standard, Oxytetracycline-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4] This method is validated according to the European Commission Decision 2002/657/EC guidelines, making it suitable for routine monitoring and regulatory compliance.[1]

Experimental Protocol

This protocol outlines a generic procedure applicable to various food matrices with minor adjustments.

Reagents and Materials
  • Standards: Tetracycline (TC), Chlortetracycline (CTC), Oxytetracycline (OTC), and this compound (internal standard, IS) analytical standards.

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Reagents: Formic acid, Oxalic acid, Disodium (B8443419) hydrogen phosphate, Citric acid, EDTA (ethylenediaminetetraacetic acid), Trifluoroacetic acid.

  • Extraction Buffer (McIlvaine Buffer, pH 4.0): Prepared by mixing solutions of citric acid and disodium hydrogen phosphate, containing 0.1 M EDTA.[1][5]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent.[1][2]

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Individually weigh 10 mg of each tetracycline standard and dissolve in 10 mL of methanol. Store at -20°C. These solutions are typically stable for up to six months.[6][7]

  • Intermediate Stock Solution (50 µg/mL): Prepare a mixed solution of TC, CTC, and OTC by diluting the individual stock solutions in methanol. Store at -20°C for up to one month.[5]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution with the mobile phase. The concentration range should be appropriate for the expected sample concentrations and instrument sensitivity (e.g., 0.1 to 8 ppm).[8] A fixed concentration of the this compound internal standard is added to each calibration standard and sample.

Sample Preparation

The following is a general procedure for solid (meat, shrimp) and liquid (milk) samples.

  • Extraction:

    • For solid samples (meat, fish, shrimp): Weigh 2-5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1][2][9] Add 15-20 mL of McIlvaine buffer.[1][2]

    • For liquid samples (milk): Pipette 2 mL of the milk sample into a 15 mL polypropylene centrifuge tube and add 10 mL of extraction buffer (e.g., 50mM acetic acid with 10mM EDTA, pH 3.6).[3]

    • Add the internal standard (this compound) to each sample.

    • Vortex vigorously for 5-10 minutes.[1][2]

    • Centrifuge at ≥3000 rcf for 10-15 minutes at 4°C.[1][3]

    • Collect the supernatant. For solid samples, a second extraction of the pellet can be performed to improve recovery.[2]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the Oasis HLB SPE cartridge by passing 5-6 mL of methanol followed by 5-6 mL of deionized water.[1][2]

    • Load the supernatant from the extraction step onto the SPE cartridge.[1]

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[1]

    • Dry the cartridge under vacuum for approximately 5 minutes.[1]

    • Elute the tetracyclines with 6 mL of methanol.[1][2]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.[1][2]

    • Reconstitute the residue in a suitable volume (e.g., 1-2 mL) of the initial mobile phase (e.g., 0.1% formic acid in water:methanol, 9:1 v/v).[2]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity HHS T3, 100 x 2.1 mm, 2.6 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in water or 5 mM Oxalic acid in water.[2][8]

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2][6]

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.

    • Flow Rate: 0.25 - 0.8 mL/min.[2][6]

    • Injection Volume: 2 - 25 µL.[6][8]

    • Column Temperature: 35 - 40°C.[6][8]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor at least two transitions for each analyte for confirmation.[6]

    • Optimize cone voltage and collision energy for each tetracycline and the internal standard.[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of tetracyclines in various food matrices.

Table 1: Linearity of Calibration Curves

AnalyteMatrixLinearity Range (µg/kg)Correlation Coefficient (r²)
OxytetracyclineFish0.125 - 12.5> 0.999
TetracyclineFish0.125 - 12.5> 0.999
ChlortetracyclineFish0.125 - 12.5> 0.999
TetracyclinesFeed50 - 500> 0.99
OxytetracyclineShrimp, Tilapia, Catfish, Salmon, Bass, Lobster50 - 400> 0.995

Data synthesized from multiple sources.[6][7][9]

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
OxytetracyclineShrimp100, 200, 40074.8 - 83.11.6 - 2.5
OxytetracyclineTilapia100, 200, 40074.8 - 83.11.6 - 4.4
OxytetracyclineLobster100, 200, 40057.50.01 - 0.03
TetracyclinesFeed50, 100, 15084 - 10912 - 16
TetracyclinesChicken Meat10, 20097.7 - 102.6< 4

Data synthesized from multiple sources.[4][6][9]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
OxytetracyclineFish15125
TetracyclineFish25125
ChlortetracyclineFish62175
ChlortetracyclineFeed3547
OxytetracyclineFeed4060
TetracyclineFeed2440
DoxycyclineFeed100150
TetracyclinesChicken Meat< 0.2< 0.2

Data synthesized from multiple sources.[4][5][7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample Food Sample (Meat, Milk, Honey) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (McIlvaine Buffer + IS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (Methanol, Water) Wash Wash (5% Methanol/Water) Elute Elute Analytes (Methanol) Evaporation Evaporation (Nitrogen Stream) Elute->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for tetracycline analysis in food.

Logical_Relationship cluster_process Analytical Process IS This compound (Internal Standard) Extraction Extraction Efficiency IS->Extraction Instrumental Instrumental Variation Analytes Tetracycline Analytes (TC, CTC, OTC) Analytes->Extraction Matrix Food Matrix (Milk, Meat, Honey) MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Matrix->MatrixEffect Result Accurate & Precise Quantification Extraction->Result Corrects for variable recovery MatrixEffect->Result Compensates for signal variability Instrumental->Result Normalizes for instrument drift

Caption: Role of the internal standard in quantitative analysis.

References

Application Notes and Protocols for Oxytetracycline-d3 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxytetracycline (B609801) is a broad-spectrum antibiotic extensively used in veterinary medicine for the treatment and prevention of bacterial infections in livestock and poultry.[1] The presence of its residues in food products of animal origin, such as meat, milk, and eggs, is a significant concern for consumer safety.[2][3][4][5] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for oxytetracycline in various food commodities to safeguard public health.[4] Accurate and reliable analytical methods are crucial for monitoring these residues and ensuring compliance with food safety standards.

The use of an isotopically labeled internal standard, such as Oxytetracycline-d3, is highly recommended for quantitative analysis of oxytetracycline residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] this compound has chemical and physical properties nearly identical to those of oxytetracycline, but with a different molecular weight due to the presence of deuterium (B1214612) atoms. This allows it to co-elute with the analyte of interest during chromatographic separation and be distinguished by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, extraction efficiency, and matrix effects, leading to more accurate and precise quantification.[9]

This document provides a comprehensive, step-by-step guide for the use of this compound in the analysis of veterinary drug residues in various animal-derived matrices. These protocols are intended for researchers, scientists, and drug development professionals working in the field of food safety and veterinary drug analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from veterinary drug residue analysis of oxytetracycline using an internal standard-based LC-MS/MS method. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Validation Parameters for Oxytetracycline Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.99[10]
Limit of Detection (LOD)0.5 - 5 µg/kg[2]
Limit of Quantification (LOQ)1.0 - 10 µg/kg[2]
Recovery80 - 110%[6][7]
Precision (RSD%)< 15%[10]

Table 2: Maximum Residue Limits (MRLs) for Oxytetracycline in Animal Tissues

AnimalTissueMRL (µg/kg)
CattleMuscle200[4]
Liver600[4]
Kidney1200[4]
PoultryMuscle200[2]
Liver600[2]
Kidney1200[2]
Eggs400[2]

Experimental Protocols

This section details the methodologies for the analysis of oxytetracycline residues in animal tissues using this compound as an internal standard.

1. Preparation of Standard Solutions

  • Oxytetracycline Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxytetracycline standard and dissolve it in 100 mL of methanol (B129727). Store at -20°C.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol. Store at -20°C.

  • Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions of oxytetracycline and this compound with methanol to obtain intermediate solutions with a concentration of 1 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate oxytetracycline solution with a methanol/water mixture (e.g., 50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Spike each working standard with the this compound intermediate solution to a final concentration of 25 ng/mL.

2. Sample Preparation and Extraction

The following protocol is a general guideline for the extraction of oxytetracycline from animal tissues. The specific details may need to be optimized for different matrices.

  • Homogenization: Weigh 2 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound intermediate solution (e.g., 50 µL of 1 µg/mL solution to achieve a final concentration of 25 ng/g) to the sample. It is crucial to add the internal standard at the earliest stage of sample preparation to account for any losses during the entire procedure.[11]

  • Extraction:

    • Add 10 mL of an appropriate extraction solvent. A commonly used extraction solution is a mixture of McIlvaine buffer and EDTA.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

  • Final Sample Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.[12]

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both oxytetracycline and this compound for confirmation and quantification.

Table 3: Example MRM Transitions for Oxytetracycline and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Oxytetracycline461.2444.2426.2
This compound464.2447.2429.2

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of oxytetracycline to the peak area of this compound against the concentration of the oxytetracycline standards.

  • Calculate the concentration of oxytetracycline in the samples by interpolating the peak area ratio of the sample from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Sample (2g) Spiking 2. Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction 3. Extraction with Solvent Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE_Loading 7. Loading of Supernatant Supernatant_Collection->SPE_Loading SPE_Conditioning 6. SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing 8. Washing SPE_Loading->SPE_Washing SPE_Elution 9. Elution SPE_Washing->SPE_Elution Evaporation 10. Evaporation to Dryness SPE_Elution->Evaporation Reconstitution 11. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 12. Filtration Reconstitution->Filtration LCMSMS 13. LC-MS/MS Analysis Filtration->LCMSMS

Caption: Experimental workflow for veterinary drug residue analysis.

logical_relationship Analyte Oxytetracycline (Analyte) Extraction Extraction & Cleanup Analyte->Extraction Quantification Accurate Quantification Analyte->Quantification IS This compound (Internal Standard) IS->Extraction IS->Quantification Compensates for variability Sample Animal Tissue Sample Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS LCMS->Quantification

Caption: Role of this compound in quantitative analysis.

References

Application of Oxytetracycline-d3 in Environmental Sample Testing: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of oxytetracycline (B609801) in environmental samples using Oxytetracycline-d3 as an internal standard for isotope dilution mass spectrometry. The methodologies outlined are essential for accurate environmental monitoring and risk assessment of this widely used antibiotic.

Introduction

Oxytetracycline is a broad-spectrum antibiotic extensively used in veterinary medicine and agriculture.[1] Its incomplete metabolism and subsequent release into the environment raise concerns about the development of antibiotic-resistant bacteria and potential ecotoxicological effects.[2] Accurate and sensitive quantification of oxytetracycline residues in complex environmental matrices such as water, soil, and sediment is therefore crucial.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated analog of oxytetracycline, serves as an ideal internal standard for this purpose. It behaves chemically and physically identically to the native oxytetracycline during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[3] This application note details the use of this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the reliable determination of oxytetracycline in environmental samples.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of oxytetracycline in various environmental matrices using LC-MS/MS with isotope dilution. These values are compiled from various studies and may vary based on the specific instrumentation, matrix complexity, and procedural details.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

MatrixMDLLOQReference
Reagent Water0.21 µg/L-[4]
Lagoon Water3.6 µg/L-[4]
River Water0.01-0.15 ng/L-[5]
Mariculture Seawater0.01-0.15 ng/L-[5]
Soil-1-5 µg/kg[6]
Sediment-100 ng/g[7]
Lettuce-1 µg/kg[8]

Table 2: Recovery Rates

MatrixSpiking LevelRecovery (%)Reference
Laboratory Fortified Blanks-86 - 110%[4]
Water2 µg/L98.7%[7]
SoilVarious71 - 96%[6]
ManureVarious84.1 - 102.0%[9]
Shrimp & Milk50-400 ng/g>75%[7]
Lettuce1, 5, 15 µg/kg93.0 - 110.5%[8]

Experimental Protocols

The following are detailed protocols for the analysis of oxytetracycline in water and soil/sediment samples using this compound as an internal standard.

Protocol 1: Analysis of Oxytetracycline in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • To prevent chelation of tetracyclines with metal ions, add a chelating agent such as EDTA to the collection bottle to a final concentration of 0.5 g/L.[5]

  • Adjust the pH of the sample to approximately 3.0 with a suitable acid (e.g., formic acid or hydrochloric acid).[5]

  • Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.

2. Sample Preparation and Solid-Phase Extraction (SPE):

  • Spike a known volume of the water sample (e.g., 500 mL to 1 L) with a known concentration of this compound internal standard solution. The spiking level should be comparable to the expected concentration of the native analyte.

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) sequentially with 5 mL of methanol (B129727) followed by 5 mL of reagent water.

  • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.

  • Dry the cartridge under vacuum for approximately 5-10 minutes.

  • Elute the retained analytes with 5-10 mL of a suitable solvent, such as methanol or a mixture of acetone (B3395972) and methanol (1:1, v/v).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis of Oxytetracycline in Soil and Sediment Samples

1. Sample Collection and Preparation:

  • Collect soil or sediment samples and store them in the dark at -20°C until analysis.

  • Freeze-dry the samples and sieve them through a 2 mm mesh to ensure homogeneity.

2. Extraction:

  • Weigh a known amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add a suitable extraction solvent. A common extraction solution is a mixture of McIlvaine buffer and methanol.[7] For soils with high clay content, an acidic methanol solution or a mixture of methanol/water amended with chelating agents like citric and oxalic acid can be effective.[9][10]

  • Vortex the sample for 1-2 minutes and then extract using ultrasonication for 15-30 minutes or shaking for 30 minutes.[9]

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Collect the supernatant. Repeat the extraction process two more times and combine the supernatants.

3. Clean-up (SPE):

  • The combined supernatant may require a clean-up step using SPE, similar to the procedure described for water samples, to remove matrix interferences. The choice of SPE sorbent (e.g., HLB, C18) may need to be optimized based on the soil/sediment type.

  • Evaporate the final eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm).[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile (B52724) with 0.1% formic acid is typical.[12]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

    • Injection Volume: 2-20 µL.[8][11]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both oxytetracycline and this compound. A common transition for oxytetracycline is m/z 461.1 → 425.8. The transitions for this compound will be shifted by +3 Da.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Water, Soil, Sediment) Preservation 2. Preservation & Storage (Cooling, pH adjustment, Chelating agent) SampleCollection->Preservation Spiking 3. Spiking with This compound (IS) Preservation->Spiking Extraction 4. Extraction (e.g., Ultrasonic, Shaking) Spiking->Extraction Cleanup 5. Clean-up (Solid-Phase Extraction) Extraction->Cleanup Concentration 6. Concentration & Reconstitution Cleanup->Concentration LCMS 7. LC-MS/MS Analysis Concentration->LCMS DataProcessing 8. Data Processing (Quantification using Isotope Dilution) LCMS->DataProcessing Reporting 9. Result Reporting DataProcessing->Reporting

Caption: General experimental workflow for the analysis of oxytetracycline in environmental samples.

Isotope_Dilution_Principle cluster_sample Environmental Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Oxytetracycline (Unknown Amount) Mixing Mixing Analyte->Mixing IS This compound (Known Amount) IS->Mixing Extraction Extraction & Clean-up (Losses affect both equally) Mixing->Extraction Detection Detection of Analyte and IS Extraction->Detection Ratio Measure Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Quantification based on Ratio and Known IS Amount Ratio->Quantification

References

Application Note: Quantitative Analysis of Oxytetracycline Residues in Milk using Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of oxytetracycline (B609801) residues in raw cow's milk. The protocol employs a simplified sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for cleanup. Quantification is achieved using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, with Oxytetracycline-d3 incorporated as an internal standard to ensure accuracy and precision. This method is suitable for researchers, scientists, and quality control professionals in the food safety and drug development sectors for monitoring antibiotic residues in dairy products.

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, widely used in veterinary medicine to treat and prevent bacterial infections in cattle.[1][2] The use of this antibiotic can lead to the presence of residues in milk, which poses potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[1][3] To protect public health, regulatory bodies worldwide have established maximum residue limits (MRLs) for oxytetracycline in milk.[4][5] Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of oxytetracycline residues in milk.[6][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and accuracy.[6][8][9] The use of an isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantification by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the determination of oxytetracycline in milk using this compound as an internal standard.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Milk Sample (5 mL) Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation (Trichloroacetic Acid) Spike->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Condition Condition SPE Cartridge (Methanol & Water) Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Cartridge (Water & Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1: Experimental workflow for the analysis of oxytetracycline in milk.

Materials and Reagents

  • Standards: Oxytetracycline hydrochloride (≥98% purity), this compound (isotopic purity ≥98%).

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).[2]

  • Reagents: Trichloroacetic acid, Formic acid, Oxalic acid.[4][8]

  • SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent.[8][9]

  • Milk Samples: Raw cow's milk.

Detailed Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Oxytetracycline and this compound in 10 mL of methanol, respectively. Store at -20°C in amber vials.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation
  • Pipette 5 mL of a homogenized milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to each sample, resulting in a final concentration of 10 ng/mL.

  • Add 10 mL of 10% (w/v) trichloroacetic acid solution to the milk sample for protein precipitation.[8][9]

  • Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes at 4°C.[4]

  • Collect the clear supernatant.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of Milli-Q water.[4]

  • Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of Milli-Q water followed by 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8][9]

LC Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS/MS Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transitions See Table 1

Table 1: MRM Transitions for Oxytetracycline and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Oxytetracycline (Quantifier) 461.2426.13020
Oxytetracycline (Qualifier) 461.2444.13015
This compound (Internal Standard) 464.2429.13020

Results and Discussion

The described method provides excellent linearity, accuracy, and precision for the determination of oxytetracycline in milk. The use of this compound as an internal standard effectively compensates for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement.

Method Validation Data

The following table summarizes typical performance data for this method.

Table 2: Method Performance Characteristics

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery 85-105%
Precision (%RSD) < 10%

The recovery values ranging from 90.4% to 101.2% with relative standard deviations (RSDs) no larger than 9.7% have been reported in similar studies.[8] The overall or between-day precision of the analytical assay determined as repeatability at several residue concentrations and expressed as RSD ranged from 3.3% to 10%.[8]

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an internal standard is depicted below.

Quantification cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation Peak_Area_Analyte Peak Area of Oxytetracycline Response_Ratio Response Ratio = (Area_Analyte / Area_IS) Peak_Area_Analyte->Response_Ratio Peak_Area_IS Peak Area of This compound Peak_Area_IS->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Concentration of Oxytetracycline Calibration_Curve->Final_Concentration

Figure 2: Quantification logic using an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of oxytetracycline residues in milk. The protocol, which incorporates this compound as an internal standard, is straightforward and can be readily implemented in analytical laboratories for routine monitoring to ensure compliance with food safety regulations. The presented workflow and protocols offer a complete solution for accurate and precise antibiotic residue testing.

References

Application Notes and Protocols: Incorporating Oxytetracycline-d3 in a Multi-Residue Antibiotic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread use of antibiotics in human and veterinary medicine has led to concerns about the presence of their residues in food products and the environment.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various matrices.[3] Consequently, robust and sensitive analytical methods are required for the simultaneous detection and quantification of multiple classes of antibiotics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high selectivity and sensitivity.[1][2][3]

The use of stable isotopically labeled (SIL) internal standards is highly recommended in quantitative LC-MS/MS analysis to compensate for matrix effects, variations in sample preparation, and instrument response.[4][5] Oxytetracycline-d3, a deuterated analog of oxytetracycline (B609801), serves as an excellent internal standard for the quantification of oxytetracycline and other tetracyclines in complex matrices, ensuring higher accuracy and precision of the analytical results.

These application notes provide a detailed protocol for the incorporation of this compound in a multi-residue antibiotic analysis workflow, covering sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Workflow Overview

The overall experimental workflow for the multi-residue antibiotic analysis using this compound as an internal standard is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization spike Spiking with this compound and other Internal Standards sample->spike extraction Solvent Extraction spike->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution lc_separation UPLC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Internal Standard Calibration ms_detection->quantification reporting Reporting of Results quantification->reporting

A high-level overview of the analytical workflow.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile, methanol (B129727), water (all LC-MS grade), formic acid (98-100%).

  • Standards: Oxytetracycline hydrochloride, this compound, and other antibiotic standards of interest.

  • Extraction Buffer: 0.1 M Na2EDTA-McIlvaine buffer (pH 4.0).

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges (or equivalent).

  • Other Reagents: n-hexane.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each antibiotic standard and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Mixed Standard Solution (10 µg/mL): Prepare a mixed solution of all target antibiotics from the stock solutions by diluting with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate mixed standard solution with the initial mobile phase composition.

Sample Preparation (Adapted for a General Food Matrix, e.g., Muscle Tissue)
  • Homogenization: Homogenize 2 g of the tissue sample.

  • Spiking: Add a known amount of the this compound internal standard spiking solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of McIlvaine buffer-EDTA solution.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Protein Precipitation and Degreasing:

    • Add trichloroacetic acid to the supernatant to precipitate proteins.

    • Centrifuge and collect the clear supernatant.

    • Wash the supernatant with n-hexane to remove lipids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the antibiotics with methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Oxytetracycline 461.1426.1 (Quantifier)3020
461.1443.1 (Qualifier)3015
This compound 464.1429.13020
Other AntibioticsAnalyte-specificAnalyte-specificOptimizedOptimized

Note: MS parameters should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables present typical performance data for a multi-residue antibiotic analysis method incorporating an isotopically labeled internal standard. The data is representative of what can be achieved with the described protocol.

Table 1: Method Validation Parameters

AnalyteLinearity (r²)Recovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDR, %)
Tetracyclines >0.9980 - 110< 15< 20
Sulfonamides >0.9975 - 115< 15< 20
Macrolides >0.9970 - 120< 20< 25
Quinolones >0.9980 - 110< 15< 20

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte ClassLOD (µg/kg)LOQ (µg/kg)
Tetracyclines 0.1 - 1.00.3 - 3.0
Sulfonamides 0.5 - 2.01.5 - 6.0
Macrolides 1.0 - 5.03.0 - 15.0
Quinolones 0.2 - 1.50.6 - 4.5

Data presented is a summary of typical values reported in multi-residue analysis literature and should be verified for each specific application.[3][6]

Logical Relationship for Internal Standard Quantification

The use of an internal standard is crucial for accurate quantification. The logical relationship for calculating the concentration of the analyte is based on the response factor relative to the internal standard.

quantification_logic cluster_inputs Measured Inputs cluster_calibration Calibration cluster_output Calculated Output Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response IS Peak Area (this compound) IS_Response->Response_Ratio IS_Conc IS Concentration (Known) Calibration_Curve Calibration Curve (Response Ratio vs. Analyte Conc.) IS_Conc->Calibration_Curve Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration (Unknown) Calibration_Curve->Analyte_Conc

Logic for quantification using an internal standard.

Conclusion

The protocol described provides a robust framework for the incorporation of this compound in a multi-residue antibiotic analysis by LC-MS/MS. The use of an isotopically labeled internal standard is critical for achieving accurate and reliable quantification in complex matrices such as food and environmental samples.[4][5] The provided experimental details and performance data serve as a valuable resource for researchers, scientists, and drug development professionals in setting up and validating their own multi-residue antibiotic screening methods. It is essential to validate the method for each specific matrix and analyte combination to ensure compliance with regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Oxytetracycline-d3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of Oxytetracycline-d3 during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is a common issue and can be attributed to several factors:

  • Secondary Interactions with Silanol (B1196071) Groups: The basic functional groups on the oxytetracycline (B609801) molecule can interact with residual acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction mechanism can lead to peak tailing.[1]

  • Chelation with Metal Ions: Oxytetracycline is a known chelating agent and can interact with metal ions (e.g., iron, titanium) that may be present in the HPLC system, such as in stainless steel tubing, frits, or even the column packing itself. This chelation can result in significant peak tailing and broadening.[1][2]

  • Sample Overload: Injecting an excessive amount of the sample onto the column can lead to distorted peak shapes, including tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase, causing peak tailing.[3]

Q2: What causes peak fronting for this compound?

Peak fronting, where the peak has a leading shoulder, is less common than tailing for oxytetracycline but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted, fronting peak.

  • Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting under certain conditions.[4]

  • Column Degradation: A void or channel in the column packing material can lead to peak shape distortion, including fronting.

Q3: Why am I observing split peaks for my this compound analysis?

Split peaks can be indicative of several issues:

  • Co-elution with an interfering compound: The split peak may actually be two separate, closely eluting compounds.

  • Sample Solvent Effects: Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting, especially for early eluting peaks.

  • Column Contamination or Damage: A partially blocked column frit or a void at the head of the column can distort the sample band, leading to a split peak.[5]

  • Epimerization: Oxytetracycline can undergo reversible epimerization at the C4 position, particularly in mildly acidic conditions (pH 2-6).[1][6] This can result in the appearance of a shoulder or a split peak corresponding to the epimer.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are experiencing peak tailing with this compound, follow these troubleshooting steps:

Step 1: Optimize the Mobile Phase

  • Lower the pH: Adjust the mobile phase to a lower pH, typically between 2 and 3.[1] This helps to protonate the silanol groups on the column, minimizing their interaction with the basic oxytetracycline molecule. Phosphoric acid or formic acid are commonly used for this purpose.[2][7]

  • Incorporate a Chelating Agent: To counteract the chelation effects of metal ions, add a chelating agent to your mobile phase.[1]

    • EDTA (Ethylenediaminetetraacetic acid): A concentration of 0.1-2 mM EDTA can be effective in sequestering metal ions.[1]

    • Oxalic Acid: This is another commonly used chelating agent in the mobile phase for tetracycline (B611298) analysis.[8][9]

  • Use Mobile Phase Modifiers: Adding a competing base, such as triethylamine (B128534) (TEA), can help to mask the active silanol sites and improve peak shape.[1]

Step 2: Evaluate the HPLC Column

  • Use an End-Capped Column: Modern, high-purity, end-capped C8 or C18 columns are recommended as they have fewer accessible silanol groups.[1]

  • Consider a Bio-Inert or Metal-Free Column: To eliminate interactions with metal components, using a column with a metal-free surface treatment can significantly improve peak shape.[2]

  • Column Washing: If you suspect metal contamination, wash the column with a solution containing EDTA to remove metal ions.[1]

Step 3: Check Injection Volume and Sample Concentration

  • Reduce Sample Load: Try injecting a smaller volume or diluting your sample to see if the peak shape improves. This can help rule out sample overload as the cause of tailing.[1]

Guide 2: Resolving Peak Fronting and Splitting

For issues with peak fronting or splitting, consider the following:

Step 1: Match Sample Solvent to Mobile Phase

  • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

Step 2: Inspect the HPLC Column and System

  • Check for Blockages: A partially blocked column inlet frit is a common cause of peak distortion. Try backflushing the column to dislodge any particulates. If the problem persists, the frit may need to be replaced.[5]

  • Look for Voids: A sudden shock or pressure change can cause a void to form at the head of the column. If a void is suspected, the column may need to be replaced.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and particulates in the sample, extending its life and preserving peak shape.[5]

Experimental Protocols

Protocol 1: HPLC Method for Oxytetracycline Analysis with Improved Peak Shape

This protocol is an example of an HPLC method designed to minimize peak tailing for oxytetracycline.

ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV or MS detector
Column Cogent Diamond Hydride™, 4μm, 100Å (or a similar modern, end-capped C18 column)[2]
Mobile Phase 50% Acetonitrile / 50% DI water / 0.1% Formic Acid[2]
Flow Rate 0.4 mL/minute[2]
Column Temperature 35 ± 1 °C[10]
Detection UV at 270 nm or appropriate MS/MS transition[2][10]
Injection Volume 1-10 µL[2]
Sample Diluent Mobile Phase or a weaker solvent

Protocol 2: Mobile Phase Preparation with a Chelating Agent

To prepare a mobile phase containing a chelating agent, follow this example:

  • Mobile Phase A: 0.01 M Oxalic Acid in HPLC-grade water, pH adjusted to 3.0.[8][9]

  • Mobile Phase B: Acetonitrile.

  • The gradient elution will depend on the specific separation requirements.

Data Presentation

Table 1: Comparison of HPLC Columns for Oxytetracycline Analysis

Column TypePeak Shape ObservationPlates (N)Reference
Non-Coated Stainless Steel Substandard peak shape, significant tailing43[2]
Metal-Free Coated Steel Improved chromatographic performance, more symmetrical peak304[2]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Identify the Problem cluster_tailing Troubleshooting Tailing cluster_fronting_splitting Troubleshooting Fronting/Splitting cluster_end Resolution start Poor Peak Shape (Tailing, Fronting, Splitting) peak_tailing Peak Tailing? start->peak_tailing peak_fronting_splitting Peak Fronting or Splitting? peak_tailing->peak_fronting_splitting No optimize_mp_tailing Optimize Mobile Phase: - Lower pH (2-3) - Add Chelating Agent (EDTA/Oxalic Acid) - Add Competing Base (TEA) peak_tailing->optimize_mp_tailing Yes match_solvent Match Sample Solvent to Mobile Phase peak_fronting_splitting->match_solvent Yes check_column_tailing Evaluate Column: - Use End-Capped Column - Consider Metal-Free Column - Wash with EDTA optimize_mp_tailing->check_column_tailing reduce_load_tailing Reduce Sample Load: - Decrease Injection Volume - Dilute Sample check_column_tailing->reduce_load_tailing end_node Improved Peak Shape reduce_load_tailing->end_node inspect_system Inspect Column/System: - Check for Blockages (Frit) - Look for Voids - Use Guard Column match_solvent->inspect_system check_epimerization Consider Epimerization: - Adjust pH (avoid 2-6 if possible) - Control Temperature inspect_system->check_epimerization check_epimerization->end_node

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Technical Support Center: Oxytetracycline-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxytetracycline-d3 (OTC-d3) analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal instability and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal instability for this compound in LC-MS/MS analysis?

Signal instability for this compound can stem from several factors, broadly categorized as instrument-related, method-dependent, or sample-induced.[1] Common issues include:

  • Instrumental Problems: Contamination of the mass spectrometer source, issues with the nebulizer, or faulty autosampler performance can lead to fluctuating signals.[1]

  • Method Instability: An unoptimized LC-MS/MS method can cause signal variability. For instance, excessively high source temperatures might promote the degradation of OTC-d3.[1] Inadequate chromatographic separation from matrix components is another major factor.

  • Sample and Material Preparation: The complexity of sample preparation, quality of chemicals, and the condition of the LC column can significantly impact signal stability.[1]

  • Chemical Properties of Oxytetracycline (B609801): OTC-d3, like its non-deuterated counterpart, is susceptible to epimerization, tautomerization, and chelation with metal ions, all of which can lead to multiple peaks or signal suppression.[2][3]

Q2: How does epimerization of this compound affect its mass spectrometry signal?

Oxytetracycline and its deuterated analog can undergo reversible epimerization at C4, particularly in aqueous solutions at a pH between 2 and 6.[2][4] This process results in the formation of the 4-epi-oxytetracycline-d3 diastereomer. Since diastereomers have the same mass-to-charge ratio (m/z), they are indistinguishable by the mass spectrometer alone and will co-elute if not chromatographically separated.[2][5] This can lead to broadened or split peaks, affecting quantification and reproducibility. The collision-induced dissociation (CID) spectra of oxytetracycline and its 4-epimer can show different fragmentation patterns, which may be used for differentiation.[5][6]

Q3: What is the impact of metal ion chelation on this compound analysis?

Tetracyclines, including oxytetracycline, are known to chelate with divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, Zn²⁺, and Cu²⁺.[3][7][8] This chelation can occur during sample preparation or from contaminants in the LC-MS system. The formation of metal-OTC-d3 complexes can lead to:

  • Signal Suppression: The complex may not ionize as efficiently as the free molecule.

  • Signal Instability: The equilibrium between free and chelated forms can fluctuate.

  • Altered Fragmentation: The presence of a metal ion can change the fragmentation pattern in the mass spectrometer.

  • Decreased Solubility: Some metal-OTC complexes have lower solubility, which can lead to precipitation and loss of analyte.[3]

The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase can help mitigate these effects.[9]

Q4: Can in-source fragmentation or decay affect the this compound signal?

Yes, in-source fragmentation (also known as in-source decay or source-induced dissociation) can impact the signal.[10][11][12] This occurs when the analyte fragments in the ion source before mass analysis. For oxytetracycline, common in-source fragments correspond to the loss of water (H₂O) and ammonia (B1221849) (NH₃).[13] While this can be used for structural confirmation, if not controlled, it can lead to a decrease in the intensity of the precursor ion and an increase in the intensity of fragment ions, causing signal instability and affecting quantification. Optimizing the cone voltage (or declustering potential) is crucial to control in-source fragmentation.[14]

Troubleshooting Guides

Issue 1: High Variability in Signal Intensity Between Injections

If you are observing significant fluctuations in the peak area of this compound across multiple injections of the same sample, follow this troubleshooting workflow.

start High Signal Variability Detected check_ms Step 1: Check MS Performance (Infuse a standard solution directly into the MS) start->check_ms ms_stable Is the signal stable? check_ms->ms_stable check_lc Step 2: Investigate LC System (Check for leaks, pressure fluctuations, and autosampler precision) ms_stable->check_lc Yes ms_problem Troubleshoot MS: - Clean ion source - Check nebulizer - Calibrate instrument ms_stable->ms_problem No lc_issue Are there LC issues? check_lc->lc_issue check_sample_prep Step 3: Evaluate Sample Preparation (Review extraction consistency, solvent quality, and potential for degradation) lc_issue->check_sample_prep No lc_problem Troubleshoot LC: - Fix leaks - Purge pump - Service autosampler lc_issue->lc_problem Yes sample_issue Are there sample prep issues? check_sample_prep->sample_issue check_method Step 4: Review LC-MS Method (Assess chromatography, source parameters, and potential for on-column degradation) sample_issue->check_method No sample_problem Optimize Sample Prep: - Use fresh, high-purity solvents - Ensure consistent extraction times - Check for sample stability sample_issue->sample_problem Yes end_resolve Problem Resolved check_method->end_resolve ms_problem->end_resolve lc_problem->end_resolve sample_problem->end_resolve

Caption: Troubleshooting workflow for high signal variability.

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape can be indicative of several underlying issues. Use this guide to diagnose and resolve the problem.

start Poor Peak Shape Observed check_column Step 1: Evaluate LC Column (Check for contamination, degradation, or voids) start->check_column column_ok Is the column okay? check_column->column_ok check_mobile_phase Step 2: Check Mobile Phase (Verify pH, composition, and additives) column_ok->check_mobile_phase Yes column_problem Troubleshoot Column: - Flush with strong solvent - Replace column if necessary column_ok->column_problem No mobile_phase_ok Is the mobile phase correct? check_mobile_phase->mobile_phase_ok check_epimerization Step 3: Consider Epimerization (Are there split peaks suggesting diastereomers?) mobile_phase_ok->check_epimerization Yes mobile_phase_problem Optimize Mobile Phase: - Adjust pH - Add chelating agents (e.g., oxalic acid) - Use fresh mobile phase mobile_phase_ok->mobile_phase_problem No epimerization_present Is epimerization likely? check_epimerization->epimerization_present end_resolve Problem Resolved epimerization_present->end_resolve No epimerization_solution Address Epimerization: - Optimize chromatography to separate epimers - Adjust sample pH and temperature epimerization_present->epimerization_solution Yes column_problem->end_resolve mobile_phase_problem->end_resolve epimerization_solution->end_resolve

Caption: Troubleshooting guide for poor peak shape.

Data and Protocols

Table 1: Typical LC-MS/MS Parameters for Oxytetracycline Analysis

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterTypical Value/ConditionRationale and Notes
LC Column C18 Reversed-Phase (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm)Provides good retention and peak shape for tetracyclines.[15]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium FormateAcidic modifier promotes protonation for positive ion mode ESI.[15] The addition of oxalic acid can also improve peak shape.[9]
Mobile Phase B Methanol:Water (95:5, v/v) with 0.1% Formic Acid and 5 mM Ammonium FormateOrganic solvent for gradient elution.[15]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.[15]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[15]
Ionization Mode Positive Electrospray Ionization (ESI+)Oxytetracycline readily forms [M+H]⁺ ions.[15]
Capillary Voltage 3.00 kVTypical voltage for ESI.[15]
Cone Voltage 24 VThis should be optimized to maximize the precursor ion signal and minimize in-source fragmentation.[14][15]
Collision Energy 20 eVOptimized for the fragmentation of the precursor ion into a specific product ion.[15]
SRM Transition m/z 461.1 → 425.8A common and sensitive transition for oxytetracycline.[15] For OTC-d3, the precursor mass will be shifted.
Experimental Protocol: Assessing Matrix Effects

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of signal instability.[16][17] This protocol describes a post-extraction spike method to quantify matrix effects.[17]

Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.

Materials:

  • Blank matrix samples (e.g., plasma, urine) from at least six different sources.

  • This compound standard solution of known concentration.

  • Neat solvent (matching the final composition of the extracted sample).

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the known amount of OTC-d3 standard into the neat solvent.

    • Set B (Post-Extraction Spike): Process the blank matrix samples through the entire extraction procedure. Before the final evaporation and reconstitution step (or at the final step), spike the extracted blank matrix with the same amount of OTC-d3 standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the OTC-d3 standard before starting the extraction procedure. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Interpret the results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

A coefficient of variation of the matrix factor across the different sources of blank matrix of <15% is generally considered acceptable.[15]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation cluster_3 Interpretation set_a Set A: Standard in Neat Solvent lcms_analysis LC-MS/MS Analysis set_a->lcms_analysis set_b Set B: Blank Matrix Extract + Standard set_b->lcms_analysis set_c Set C: Blank Matrix + Standard (Pre-extraction) set_c->lcms_analysis calc_mf Calculate Matrix Factor (MF) = Area(B) / Area(A) lcms_analysis->calc_mf calc_recovery Calculate Recovery = Area(C) / Area(B) lcms_analysis->calc_recovery interpret_mf MF < 1: Suppression MF = 1: No Effect MF > 1: Enhancement calc_mf->interpret_mf

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Optimizing LC-MS/MS for Oxytetracycline-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source parameters for Oxytetracycline-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting ESI source parameters for this compound analysis?

A1: For tetracycline-class compounds like Oxytetracycline (B609801), positive electrospray ionization (ESI+) is generally the preferred mode.[1] Typical starting parameters are often derived from methods developed for the non-deuterated form. Based on published methods, good starting points include:

  • Capillary Voltage: 3.0 - 3.5 kV[2][3]

  • Source Temperature: 120°C[2]

  • Desolvation Temperature: 350 - 400°C[2][3]

  • Nebulizer Gas Flow: 45 psig[3]

  • Desolvation/Sheath Gas Flow: 10 - 11 L/min[3]

It is crucial to optimize these parameters for your specific instrument and experimental conditions.

Q2: What are the expected MRM transitions for this compound?

A2: To determine the Multiple Reaction Monitoring (MRM) transitions for this compound, you would typically add 3 Daltons to the precursor ion mass of oxytetracycline. The fragmentation pattern is generally assumed to be similar to the unlabeled compound. For oxytetracycline, a common transition is 461.1 → 425.8. Therefore, for this compound, the expected precursor ion would be around m/z 464.1. The product ions would need to be confirmed by infusing an this compound standard.

Q3: Why is my this compound signal intensity low?

A3: Low signal intensity for a deuterated internal standard can be caused by several factors:

  • Suboptimal Source Parameters: The ionization source parameters may not be optimized for this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your standard.[4]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are in chemically labile positions.[4]

  • Incorrect Concentration: The concentration of the internal standard may be too low.[5]

  • Degradation: The standard may have degraded during storage.[5]

Q4: My deuterated standard elutes slightly earlier than the analyte. Is this a problem?

A4: This is a known phenomenon called the "isotope effect," where deuterated compounds can elute slightly earlier in reverse-phase chromatography.[5] If the shift is small and consistent, it may not be an issue. However, for the most accurate correction of matrix effects, complete co-elution is ideal. If the separation is significant, it could lead to differential matrix effects where the analyte and standard experience different degrees of ion suppression or enhancement.

Q5: How can I check for deuterium exchange in this compound?

A5: To check for deuterium exchange, you can incubate the this compound standard in a blank matrix under the same conditions as your sample preparation. Analyze the sample over time by LC-MS/MS, monitoring for any increase in the signal of the unlabeled oxytetracycline. A significant increase would indicate that deuterium exchange is occurring.[5] It's advisable to use standards where deuterium atoms are placed on stable, non-exchangeable positions like aromatic rings.[4]

Troubleshooting Guides

Issue 1: Poor Signal Stability or High Baseline Noise
  • Question: Why is the signal for this compound unstable or the baseline noisy?

  • Answer: This can be due to several factors. Check for leaks in the LC system. Ensure that the mobile phases are properly degassed to prevent air bubbles in the pump.[6] Contamination of the ion source can also lead to signal instability.[7] If using volatile buffers like ammonium (B1175870) formate, ensure they are well-dissolved and the mobile phase is fresh.[7]

Issue 2: Inaccurate Quantification Results
  • Question: My quantification results are inconsistent and inaccurate. What could be the cause?

  • Answer: Inaccurate quantification when using a deuterated internal standard can stem from several issues:

    • Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement.

    • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, leading to a high bias, especially at low concentrations.

    • Deuterium Exchange: As mentioned in the FAQs, the loss of deuterium can lead to inaccurate results.[4]

    • Non-linear Response: The detector response may not be linear across the entire concentration range.

Data Presentation

Table 1: Typical Optimized LC-MS/MS Source Parameters for Oxytetracycline Analysis

ParameterValueReference
Ionization ModeESI Positive[2]
Capillary Voltage3.0 kV[2]
Source Temperature120°C[2]
Desolvation Temperature400°C[2]
Cone Gas Flow100 L/h[2]
Desolvation Gas Flow650 L/h[2]
Collision GasArgon[2]

Note: These are example parameters from a published method for oxytetracycline and should be used as a starting point for optimization of this compound on your specific instrument.

Experimental Protocols

Protocol for Optimizing ESI Source Parameters for this compound

This protocol describes a systematic approach to optimize the key ESI source parameters to maximize the signal intensity for this compound.

1. Preparation of Tuning Solution:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of approximately 1 µg/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Infusion and Initial Parameter Setup:

  • Infuse the tuning solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 10-20 µL/min).[8]
  • Set the mass spectrometer to monitor the expected precursor ion for this compound (e.g., m/z 464.1) in positive ion mode.
  • Begin with the typical starting parameters listed in Table 1.

3. Systematic Optimization of Parameters:

  • Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage in increments of 0.1 kV (e.g., from 2.5 kV to 4.5 kV). Record the voltage that provides the highest and most stable signal.
  • Source and Desolvation Temperatures: Sequentially adjust the source and desolvation temperatures in increments of 10-20°C. Allow the system to stabilize at each temperature before recording the signal intensity.
  • Nebulizer and Desolvation Gas Flows: Optimize the nebulizer and desolvation gas flows by incrementally increasing or decreasing the flow rates. Aim for a stable spray and maximal signal intensity.
  • Compound-Dependent Parameters: Once the source parameters are optimized, optimize the collision energy (CE) and other compound-dependent parameters to achieve the desired fragmentation for your MRM transitions.

4. Evaluation and Finalization:

  • Review the data to identify the combination of parameters that yields the highest, most stable, and most reproducible signal for this compound.
  • It is advisable to operate on a parameter plateau, where small variations in a setting do not cause a large change in the instrument response, to ensure method robustness.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion & Initial Setup cluster_optimization Parameter Optimization cluster_final Finalization prep_solution Prepare this compound Tuning Solution (1 µg/mL) infuse Infuse Solution into MS (10-20 µL/min) prep_solution->infuse setup_ms Set Initial MS Parameters (Positive ESI, Monitor m/z 464.1) infuse->setup_ms opt_voltage Optimize Capillary Voltage setup_ms->opt_voltage opt_temp Optimize Source & Desolvation Temps opt_voltage->opt_temp opt_gas Optimize Nebulizer & Desolvation Gas Flows opt_temp->opt_gas opt_compound Optimize Collision Energy (CE) opt_gas->opt_compound evaluate Evaluate Data for Optimal Signal opt_compound->evaluate finalize Finalize Method Parameters evaluate->finalize

Caption: Workflow for optimizing LC-MS/MS source parameters.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Inaccurate Quantification with this compound check_coelution Check Analyte/IS Co-elution start->check_coelution check_purity Assess IS Purity (Unlabeled Analyte?) start->check_purity check_exchange Investigate H/D Exchange start->check_exchange adjust_chrom Adjust Chromatography (Gradient, Column) check_coelution->adjust_chrom new_is Prepare Fresh IS Solution check_purity->new_is matrix_effect Evaluate Matrix Effects check_exchange->matrix_effect accurate_quant Accurate Quantification adjust_chrom->accurate_quant new_is->accurate_quant matrix_effect->accurate_quant

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Overcoming Matrix Effects with Oxytetracycline-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxytetracycline-d3 as an internal standard to overcome matrix effects in complex samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] This can lead to inaccurate and unreliable quantification of the analyte.[2] In complex matrices such as plasma, tissue, or food products, endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.[2][3]

Q2: Why is an isotopically labeled internal standard like this compound recommended?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating matrix effects.[1][4] Because it is structurally and chemically almost identical to the analyte (Oxytetracycline), it co-elutes and experiences similar matrix effects. By calculating the analyte-to-internal standard peak area ratio, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[5]

Q3: Can I still get inaccurate results even when using this compound?

A3: Yes, while this compound is highly effective, inaccuracies can still occur. Potential issues include:

  • Isotopic Impurity: The internal standard may contain a small amount of the unlabeled analyte, which can lead to artificially high measurements, especially at low concentrations.

  • Chromatographic Separation: In some cases, the deuterated internal standard may have a slightly different retention time than the native analyte (a phenomenon known as the deuterium (B1214612) isotope effect), leading to differential matrix effects.

  • Extraction Inefficiency: If the extraction recovery of the analyte and the internal standard are significantly different, it can introduce bias.

  • Stability Issues: Deuterium exchange with hydrogen in certain solvents can affect the accuracy of the internal standard.

Q4: What are the common sample preparation techniques to minimize matrix effects for tetracyclines?

A4: Effective sample preparation is crucial for reducing matrix interferences.[3] Common techniques for tetracyclines like oxytetracycline (B609801) in complex samples include:

  • Solid-Phase Extraction (SPE): A highly selective method for purifying and concentrating tetracyclines from various matrices.[6]

  • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and using appropriate organic solvents to selectively extract the analyte.[3]

  • Protein Precipitation (PPT): A simple and fast method, but often less clean than SPE or LLE.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach often used for multi-residue analysis in food samples.[6]

Troubleshooting Guides

Issue 1: High Variability in this compound Response

If you observe inconsistent peak areas for your this compound internal standard across different samples, it can compromise the reliability of your results.

Troubleshooting Workflow for High Variability in IS Response

A High Variability in This compound Response B Check for Inconsistent Sample Preparation A->B D Evaluate Matrix Effects A->D H Check for Injector Variability A->H C Review Extraction Protocol (e.g., vortexing time, solvent volumes) B->C E Perform Post-Extraction Spike Experiment D->E F Optimize Sample Cleanup (e.g., different SPE sorbent) E->F G Modify Chromatographic Conditions E->G I Perform Injection Precision Test H->I A Low Recovery of This compound B Suboptimal Extraction Conditions? A->B D Incomplete Elution from SPE? A->D F Adsorption to Labware? A->F C Experiment with different extraction solvents or adjust sample pH B->C E Increase elution solvent volume or strength D->E G Use low-adsorption labware or add a surfactant to the sample F->G cluster_0 Prepare Three Sets of Samples cluster_1 Analyze and Calculate A Set A: Analyte in Solvent (Neat Solution) D Analyze all sets by LC-MS/MS A->D B Set B: Post-Extraction Spike (Spike into extracted blank matrix) B->D C Set C: Pre-Extraction Spike (Spike into blank matrix before extraction) C->D E Calculate Matrix Factor (MF) = B/A D->E F Calculate Recovery (RE) = C/B D->F G Calculate Process Efficiency (PE) = C/A D->G

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Oxytetracycline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of Oxytetracycline, with a focus on the validation of a method utilizing Oxytetracycline-d3 as an internal standard. It is intended for researchers, scientists, and drug development professionals involved in the analysis of pharmaceuticals. The guide objectively compares the performance of a Liquid Chromatography-Mass Spectrometry (LC-MS) method using an isotopic internal standard against alternative techniques, supported by experimental data and detailed protocols.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical analysis, ensuring that a chosen method is suitable for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the essential parameters for validation.[1][2] These parameters include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness.[1] The goal is to demonstrate that the analytical procedure will consistently produce reliable and accurate results.[1]

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Oxytetracycline.[3][4] The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry detection (LC-MS), is a sophisticated approach designed to enhance the accuracy and precision of the quantification.

Comparison of Analytical Methods for Oxytetracycline

This guide compares three distinct analytical methods for the quantification of Oxytetracycline:

  • Method A: LC-MS with this compound Internal Standard

  • Method B: HPLC with Ultraviolet (UV) Detection

  • Method C: UV-Visible Spectrophotometry

The performance of each method across key validation parameters is summarized in the tables below.

Table 1: Comparison of Method Performance Characteristics
Validation ParameterMethod A: LC-MS with this compoundMethod B: HPLC-UVMethod C: UV-Visible Spectrophotometry
Specificity High (Mass-to-charge ratio detection)Moderate (Retention time based)Low (Absorbance at a specific wavelength)
Linearity (r²) > 0.999> 0.995> 0.990
Range 0.1 - 100 ng/mL1 - 50 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) 0.05 ng/mL0.5 µg/mL2 µg/mL
Limit of Quantitation (LOQ) 0.1 ng/mL1 µg/mL5 µg/mL
Robustness HighModerateLow
Table 2: Summary of Typical Experimental Conditions
ParameterMethod A: LC-MS with this compoundMethod B: HPLC-UVMethod C: UV-Visible Spectrophotometry
Instrumentation Liquid Chromatograph-Mass SpectrometerHigh-Performance Liquid Chromatograph with UV DetectorUV-Visible Spectrophotometer
Internal Standard This compoundNot typically usedNot applicable
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)Not applicable
Mobile Phase Gradient of acetonitrile (B52724) and 0.1% formic acid in waterIsocratic mixture of acetonitrile, methanol, and an acidic buffer[5]0.1 M HCl
Detection ESI+ MRM (m/z transitions for OTC and OTC-d3)UV at 355 nmUV at 354 nm
Sample Preparation Protein precipitation or solid-phase extractionDilution and filtrationDilution

Experimental Protocols

Method A: LC-MS with this compound Internal Standard
  • Standard and Sample Preparation:

    • Prepare a stock solution of Oxytetracycline and this compound in methanol.

    • Create a series of calibration standards by spiking blank matrix with varying concentrations of Oxytetracycline and a fixed concentration of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For unknown samples, add the internal standard solution.

    • Perform protein precipitation by adding acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Separate the analytes using a C18 column with a gradient elution.

    • Detect the parent and daughter ions for both Oxytetracycline and this compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Determine the concentration of unknown samples from the calibration curve.

Method B: HPLC with UV Detection
  • Standard and Sample Preparation:

    • Prepare a stock solution of Oxytetracycline in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute and filter the unknown samples.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Perform isocratic separation on a C18 column using a mobile phase of acetonitrile, methanol, and a buffer.[5]

    • Detect the analyte using a UV detector at 355 nm.

  • Data Analysis:

    • Measure the peak area of the Oxytetracycline peak.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of unknown samples from the calibration curve.

Method C: UV-Visible Spectrophotometry
  • Standard and Sample Preparation:

    • Prepare a stock solution of Oxytetracycline in 0.1 M HCl.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the unknown samples with 0.1 M HCl.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the standards and samples at 354 nm using a UV-Visible spectrophotometer, with 0.1 M HCl as the blank.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance against concentration.

    • Determine the concentration of unknown samples from the calibration curve.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the analytical method validation and the relationship between the key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Method_Selection Select Analytical Method (e.g., LC-MS, HPLC-UV) Parameter_Optimization Optimize Method Parameters (e.g., Mobile Phase, Flow Rate) Method_Selection->Parameter_Optimization Validation_Protocol Define Validation Protocol and Acceptance Criteria Parameter_Optimization->Validation_Protocol Execute_Experiments Execute Validation Experiments Validation_Protocol->Execute_Experiments Data_Analysis Analyze Data and Compare with Criteria Execute_Experiments->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: Workflow for Analytical Method Development and Validation.

G cluster_parameters Key Validation Parameters Validation Analytical Method Validation Demonstrates suitability for intended purpose Specificity Specificity Ability to assess analyte unequivocally Validation->Specificity Accuracy Accuracy Closeness of test results to true value Validation->Accuracy Precision Precision Repeatability and intermediate precision Validation->Precision Linearity Linearity Proportionality of results to concentration Validation->Linearity Robustness Robustness Capacity to remain unaffected by small variations Validation->Robustness Range Range Interval between upper and lower concentrations Linearity->Range LOD_LOQ LOD & LOQ Lowest amount detectable & quantifiable Range->LOD_LOQ

Caption: Interrelationship of Key Analytical Method Validation Parameters.

References

Performance of Oxytetracycline-d3 in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of Oxytetracycline-d3 as an internal standard for the quantitative analysis of oxytetracycline (B609801) in various biological and environmental matrices. Through a detailed examination of experimental data and methodologies, this document aims to offer an objective comparison with alternative internal standards, enabling researchers to make informed decisions for their analytical needs.

Introduction to Oxytetracycline Analysis and the Role of Internal Standards

Oxytetracycline is a broad-spectrum antibiotic widely used in veterinary medicine.[1][2] Its presence in food products of animal origin, such as milk, honey, and meat, is strictly regulated to prevent the development of antibiotic resistance and potential allergic reactions in consumers. Accurate and reliable quantification of oxytetracycline residues is therefore crucial for food safety and regulatory compliance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of antibiotic residues due to its high sensitivity and selectivity.[2] However, the complexity of biological and environmental matrices can introduce significant variability into the analytical process, a phenomenon known as the matrix effect. Internal standards are essential for mitigating these effects by compensating for variations in sample preparation, injection volume, and instrument response.

An ideal internal standard should mimic the physicochemical properties of the analyte, co-eluting and experiencing similar ionization suppression or enhancement. Isotopically labeled internal standards, such as this compound, are considered the gold standard as they share almost identical chemical and physical properties with the unlabeled analyte.[3] An alternative is the use of structural analog internal standards, such as demeclocycline (B601452), which is structurally similar to oxytetracycline.[1][2][4]

Comparative Performance of Internal Standards

While direct comparative studies on the performance of this compound against other internal standards across various matrices are limited in the readily available scientific literature, an objective assessment can be made by examining the validation data from studies employing different internal standards.

Performance Data of Demeclocycline as an Internal Standard

Demeclocycline has been widely used as an internal standard for the quantification of oxytetracycline in a variety of matrices. The following tables summarize its performance characteristics as reported in several validation studies.

Table 1: Performance Characteristics of Demeclocycline in Bovine Milk

ParameterResultReference
Recovery 90.4% - 101.2%[5]
Precision (RSD) 3.3% - 10%[5]
Linearity (r²) > 0.99[6]
Limit of Detection (LOD) 5 - 20 µg/L[5]
Limit of Quantification (LOQ) Not Reported[5]

Table 2: Performance Characteristics of Demeclocycline in Animal Tissues (Bull Plasma, Seminal Plasma, and Urine)

MatrixRecoveryPrecision (CV%)Linearity (R²)
Plasma 84%< 10%> 0.99
Seminal Plasma 87%< 10%> 0.99
Urine 99%< 10%> 0.99
Data sourced from a study by Abbiati et al. (2022)[1][2]

Table 3: Performance Characteristics of Demeclocycline in Honey

ParameterResultReference
Recovery 65% - 104%[7]
Precision (CV) < 17%[7]
Linearity (r²) Not Reported[7]
Limit of Detection (LOD) Not Reported[7]
Limit of Quantification (LOQ) Low ppb levels[7]
Performance Data of this compound as an Internal Standard

Specific performance data for this compound is less frequently reported in comprehensive validation tables within the reviewed literature. However, the use of stable isotopically labeled standards is widely acknowledged to provide superior accuracy and precision by effectively compensating for matrix effects and procedural losses due to the near-identical chemical and physical properties to the analyte.[3][8][9] The primary advantage lies in the co-elution of the labeled standard with the native analyte, ensuring they are subjected to the same ionization conditions in the mass spectrometer.[8]

Experimental Methodologies

The following sections detail generalized experimental protocols for the analysis of oxytetracycline in different matrices. The use of an appropriate internal standard, such as this compound, is critical at the beginning of the sample preparation process to ensure accurate quantification.

General Experimental Workflow

The analysis of oxytetracycline residues in complex matrices typically involves sample extraction, clean-up, and instrumental analysis by LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis Sample Sample Matrix (Milk, Honey, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., with acidic buffer) Spike->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB) Supernatant->SPE Wash Wash Cartridge SPE->Wash Elution Elute Analytes Wash->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data

Caption: A typical experimental workflow for the analysis of oxytetracycline using an internal standard.

Detailed Experimental Protocols

1. Analysis in Bovine Milk

  • Sample Preparation:

    • To 5 g of a thawed milk sample, add 2 mL of 20% trichloroacetic acid.[6]

    • Spike with an appropriate amount of this compound internal standard solution.

    • Mix and shake with 15 mL of McIlvaine buffer.[6]

    • Centrifuge the sample and filter the supernatant.[6]

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.[5]

    • Load the filtered supernatant onto the SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with a suitable solvent such as methanol or acetonitrile.[5]

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.[5]

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific transitions for oxytetracycline and this compound.

2. Analysis in Animal Tissues (e.g., Muscle, Liver)

  • Sample Preparation:

    • Homogenize a known amount of tissue (e.g., 2 g).

    • Spike with this compound internal standard.

    • Extract the sample with an acidic buffer (e.g., succinic acid or McIlvaine buffer).[10]

    • Centrifuge to separate the solid and liquid phases.

  • SPE Clean-up:

    • The supernatant is subjected to SPE clean-up, often using a polymeric reversed-phase cartridge like Oasis HLB.[11]

    • The washing and elution steps are similar to those for milk analysis.

  • LC-MS/MS Analysis:

    • The final extract is analyzed by LC-MS/MS as described for milk samples.

3. Analysis in Honey

  • Sample Preparation:

    • Dissolve a known amount of honey (e.g., 2 g) in water or a suitable buffer (e.g., McIlvaine buffer with EDTA).[7]

    • Spike with this compound internal standard.

    • Centrifuge the sample to remove solid particles.[7]

  • SPE Clean-up:

    • The supernatant is passed through an SPE cartridge (e.g., Oasis HLB) for clean-up.[1][4]

  • LC-MS/MS Analysis:

    • The eluate from the SPE cartridge is concentrated and analyzed by LC-MS/MS.

Signaling Pathways and Logical Relationships

The choice of internal standard is a critical decision in the analytical workflow that directly impacts the accuracy and reliability of the final results. The following diagram illustrates the logical relationship between the choice of internal standard and the mitigation of analytical variability.

logical_relationship Analyte Analyte in Matrix (Oxytetracycline) Variability Sources of Analytical Variability (Matrix Effects, Extraction Loss) Analyte->Variability IS Internal Standard IS_SIL Isotopically Labeled (IS) (this compound) IS->IS_SIL IS_Analog Structural Analog (IS) (Demeclocycline) IS->IS_Analog IS_SIL->Variability Ideally identical response IS_Analog->Variability Similar but not identical response Analysis LC-MS/MS Analysis Variability->Analysis Ratio Analyte/IS Ratio Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The role of internal standards in achieving accurate quantification.

Conclusion

The selection of an appropriate internal standard is paramount for the accurate and precise quantification of oxytetracycline in diverse and complex matrices. While demeclocycline has been demonstrated to be a suitable internal standard in several applications, the use of a stable isotopically labeled internal standard such as this compound is theoretically superior for compensating for matrix effects and other sources of analytical variability. The near-identical physicochemical properties of this compound to the native analyte ensure that it behaves similarly throughout the entire analytical process, from extraction to detection.

Although comprehensive, direct comparative studies are not abundant in the current literature, the fundamental principles of analytical chemistry and the available data strongly support the use of this compound for achieving the highest level of accuracy and reliability in oxytetracycline residue analysis. Researchers and drug development professionals are encouraged to consider the use of isotopically labeled internal standards to enhance the robustness and validity of their analytical methods. Further studies directly comparing the performance of this compound with other internal standards across a range of matrices would be a valuable contribution to the field.

References

The Analytical Edge: A Comparative Guide to Internal Standards in Oxytetracycline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the quantification of antibiotic residues like Oxytetracycline (B609801) (OTC) demands robust and reliable methods. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reproducibility of results. This guide provides a comprehensive comparison of linearity and recovery performance for Oxytetracycline analysis, focusing on the use of a deuterated internal standard, Oxytetracycline-d3, versus a common alternative, Demeclocycline, and methods without an internal standard.

Performance Benchmarks: Linearity and Recovery

The following tables summarize the performance of analytical methods for Oxytetracycline quantification based on the type of internal standard used. The data is compiled from various validation studies.

Table 1: Linearity of Oxytetracycline Quantification

Internal StandardLinearity RangeCorrelation Coefficient (r²)
This compound (or similar deuterated IS) Typically wide, e.g., 0.02 - 10 µg/mL> 0.99
Demeclocycline 0.02 - 1000 µg/mL[1]≥ 0.99[1]
No Internal Standard 50 - 400 ppb[2]> 0.995[2]
No Internal Standard 5 - 25 µg/mL[3]> 0.99[3]
No Internal Standard 0.1 - 8 ppm0.997[4]

Table 2: Recovery Rates for Oxytetracycline Quantification

Internal StandardMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (or similar deuterated IS) Various Biological MatricesExpected to be high and consistentExpected to be low
Demeclocycline Bull Plasma82[1]< 10[1]
Demeclocycline Bull Seminal Plasma85[1]< 10[1]
Demeclocycline Bull Urine94[1]< 10[1]
No Internal Standard Shrimp74.8 - 83.1[2]1.6 - 2.5[2]
No Internal Standard Tilapia74.8 - 83.1[2]1.6 - 4.4[2]
No Internal Standard Catfish74.8 - 83.1[2]0 - 4.6[2]
No Internal Standard Salmon74.8 - 83.1[2]1.3 - 8.3[2]
No Internal Standard Lobster57.5[2]0.01 - 0.03[2]
No Internal Standard Zaosheng Cattle Meat76.10 - 95.22< 10

The use of an isotopically labeled internal standard like this compound is highly advantageous as it co-elutes with the analyte and behaves identically during sample preparation and ionization, thus providing the most accurate correction for matrix effects and procedural losses. While specific data for this compound was not abundant in the reviewed literature, the principle of using a deuterated internal standard is well-established for enhancing method robustness. Demeclocycline, being structurally similar to Oxytetracycline, also serves as an effective internal standard, demonstrating good linearity and recovery in various matrices.[1] Methods without an internal standard can also achieve acceptable linearity and recovery, but are more susceptible to variations in sample matrix and extraction efficiency, as seen in the wider range of recovery percentages.[2]

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following are generalized protocols for linearity and recovery studies based on common practices in the field.

Linearity Study Protocol
  • Preparation of Stock Solutions: Prepare a primary stock solution of Oxytetracycline and the chosen internal standard (e.g., this compound or Demeclocycline) in a suitable solvent such as methanol.

  • Preparation of Calibration Standards: Create a series of calibration standards by serially diluting the Oxytetracycline stock solution with a blank matrix (a sample of the same type to be analyzed, but free of the analyte). The concentration range should cover the expected levels of the analyte in the samples.[1][2]

  • Addition of Internal Standard: Spike each calibration standard and the quality control (QC) samples with a constant concentration of the internal standard.

  • Sample Preparation: Perform the sample extraction and clean-up procedure. A common method involves protein precipitation with an acid like trichloroacetic acid, followed by solid-phase extraction (SPE).[1][2]

  • LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific transitions for Oxytetracycline and the internal standard.[1]

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of Oxytetracycline to the peak area of the internal standard against the concentration of Oxytetracycline. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[1]

Recovery Study Protocol
  • Spiking of Samples: Spike blank matrix samples at three different concentration levels (low, medium, and high) with a known amount of Oxytetracycline.

  • Addition of Internal Standard: Add the internal standard to the spiked samples and a set of post-extraction spiked samples.

  • Sample Preparation: Process the pre-extraction spiked samples through the entire extraction and clean-up procedure.

  • Post-Extraction Spike: To a set of extracted blank matrix samples, add the same amount of Oxytetracycline and internal standard as in the pre-extraction spiked samples. This represents 100% recovery.

  • LC-MS/MS Analysis: Analyze both the pre-extraction and post-extraction spiked samples.

  • Calculation of Recovery: The recovery is calculated by comparing the analyte response in the pre-extraction spiked samples to that in the post-extraction spiked samples using the following formula: Recovery (%) = (Peak Area Ratio of Pre-extraction Spike / Peak Area Ratio of Post-extraction Spike) x 100 The precision of the recovery is evaluated by the relative standard deviation (RSD) of replicate measurements.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for a linearity and recovery study in Oxytetracycline analysis.

G Experimental Workflow for Linearity and Recovery Studies cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_eval Data Evaluation Stock_Solution Prepare Stock Solutions (OTC & IS) Calibration_Standards Prepare Calibration Standards (Serial Dilution in Blank Matrix) Stock_Solution->Calibration_Standards Spiked_Samples Prepare Spiked Samples (Low, Medium, High Conc.) Stock_Solution->Spiked_Samples Add_IS Add Internal Standard (to Standards & Samples) Calibration_Standards->Add_IS Spiked_Samples->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction Cleanup Sample Clean-up (e.g., Solid-Phase Extraction) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MSMS Linearity_Assessment Linearity Assessment (Calibration Curve, r²) LC_MSMS->Linearity_Assessment Recovery_Calculation Recovery Calculation (% Recovery, % RSD) LC_MSMS->Recovery_Calculation

Caption: Workflow for Linearity and Recovery Studies.

References

Comparative Stability Analysis: Oxytetracycline-d3 vs. Unlabeled Oxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Data Summary

The stability of Oxytetracycline (B609801) is influenced by several factors, including temperature, pH, light, and the presence of other substances.[1][2][3][4] The following table summarizes quantitative data on the degradation of unlabeled Oxytetracycline under various conditions, which can be considered representative for Oxytetracycline-d3.

ParameterConditionResultReference
Half-life 25 °C in manure (80% moisture)8.1 days[5][6]
25 °C in manure-amended soil (5% ratio)33 days[5][6]
25 °C in non-amended soil (20% moisture)56 days[5][6]
35 °C3 days
60 °C in distilled water2.7 hours[5]
Degradation 25 °C in methanol (B129727) solution (100 mg/L) after 36 days87.4% degradation[7]
40 °C with light in various infusion solutions after 24hSignificant decrease in concentration[3][4][8]
5 °C with light in various infusion solutions after 24h1.9% - 13.6% decrease in concentration[3]
Hydrolysis 25 °C, pH 6.91 after 6 days72.7% hydrolyzed[2]
25 °C, pH 3.09 after 6 days10.5% hydrolyzed[2]
25 °C, pH 10.54 after 6 days42.5% hydrolyzed[2]

Experimental Protocols

The stability of Oxytetracycline is typically assessed through forced degradation studies and stability testing under controlled conditions. The following are generalized experimental protocols based on published studies.

Forced Degradation Study

A forced degradation study is conducted to identify potential degradation products and pathways. This involves subjecting the analyte to stress conditions more severe than accelerated stability testing.

  • Acid and Base Hydrolysis:

    • Prepare a stock solution of Oxytetracycline.

    • For acid degradation, treat the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set duration (e.g., 60 minutes).[9]

    • For base degradation, treat the stock solution with 0.01 N NaOH and incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 90 minutes).[9]

    • Neutralize the solutions after the incubation period.

    • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 90 minutes).[9]

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose a solution of Oxytetracycline to elevated temperatures (e.g., 60°C) for a specified duration (e.g., 60 minutes).[9]

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose a solution of Oxytetracycline to a controlled light source (e.g., UV light) for a defined period.

    • Analyze the samples by HPLC.

Stability in Different Media

The stability of Oxytetracycline can also be evaluated in various solutions to simulate real-world conditions.

  • Prepare solutions of Oxytetracycline in different media (e.g., dextrose 5%, sodium chloride 0.9%, Ringer's solution).[3][4][8]

  • Store the solutions under different temperature (e.g., 5°C and 40°C) and light conditions (with and without light protection) for a specified period (e.g., 24 hours).[3][4][8]

  • Determine the concentration of Oxytetracycline at different time points using an HPLC method.[3][4][8]

Visualizations

The following diagrams illustrate the degradation pathways of Oxytetracycline and a typical experimental workflow for stability testing.

Oxytetracycline Degradation Pathways cluster_degradation Degradation Pathways cluster_factors Influencing Factors OTC Oxytetracycline Hydroxylation Hydroxylation OTC->Hydroxylation Quinonization Quinonization OTC->Quinonization Demethylation Demethylation OTC->Demethylation Dehydration Dehydration OTC->Dehydration Secondary_Alcohol_Oxidation Secondary Alcohol Oxidation OTC->Secondary_Alcohol_Oxidation Light Light (UV) Light->OTC pH pH pH->OTC Temperature Temperature Temperature->OTC Oxidizing_Substances Oxidizing Substances Oxidizing_Substances->OTC

Caption: Major non-biodegradation pathways of Oxytetracycline.[1][10]

Stability Testing Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Oxytetracycline Solution in Desired Medium Temp_Light Incubate at Specific Temperature & Light Conditions Prep_Solution->Temp_Light Acid_Base Acid/Base Hydrolysis Prep_Solution->Acid_Base Oxidation Oxidative Stress Prep_Solution->Oxidation Sampling Sample at Predetermined Time Intervals Temp_Light->Sampling Acid_Base->Sampling Oxidation->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC->Data_Analysis

Caption: General experimental workflow for Oxytetracycline stability testing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.